molecular formula C8H12N2O2 B12856573 (R)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol

(R)-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol

Katalognummer: B12856573
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: STCAXBMTRNGOMZ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 5-position and an aminoethanol moiety at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Methoxylation: Introduction of the methoxy group at the 5-position of the pyridine ring.

    Aminoethanol Addition: The aminoethanol moiety is introduced at the 2-position through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions at the amino or methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding receptor-ligand interactions.

Medicine

In medicinal chemistry, ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-2-(5-hydroxypyridin-3-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    ®-2-Amino-2-(3-methoxypyridin-5-yl)ethan-1-ol: Similar structure but with different substitution positions on the pyridine ring.

    ®-2-Amino-2-(5-methoxypyridin-4-yl)ethan-1-ol: Similar structure but with the aminoethanol moiety at a different position.

Uniqueness

®-2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

(2R)-2-amino-2-(5-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-7-2-6(3-10-4-7)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1

InChI-Schlüssel

STCAXBMTRNGOMZ-QMMMGPOBSA-N

Isomerische SMILES

COC1=CN=CC(=C1)[C@H](CO)N

Kanonische SMILES

COC1=CN=CC(=C1)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.